molecular formula C9H4Br2ClF3O B13723105 3'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl bromide

3'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13723105
M. Wt: 380.38 g/mol
InChI Key: MOAYTSOAVICSEM-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrClF3O. It is known for its unique structure, which includes bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-chloro-3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include phenacyl ketones or carboxylic acids.

    Reduction: Products include phenacyl alcohols or alkanes.

Scientific Research Applications

3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms, along with the trifluoromethyl group, enhance the compound’s electrophilicity, making it a suitable candidate for various substitution and addition reactions. The molecular targets include nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenacyl bromide
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromobenzotrifluoride

Uniqueness

3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and physicochemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[3-bromo-5-chloro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)4-1-5(11)8(6(12)2-4)9(13,14)15/h1-2H,3H2

InChI Key

MOAYTSOAVICSEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)C(=O)CBr

Origin of Product

United States

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